1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSZZFYGCTSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl Sulfonyl 4 Isopropylpiperazine
Synthetic Pathways to the 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine Core
The formation of the target compound can be approached by two primary retrosynthetic disconnections: either by first establishing the N-isopropylpiperazine scaffold followed by sulfonylation, or by creating the 1-[(4-chlorophenyl)sulfonyl]piperazine intermediate which is then subjected to N-isopropylation.
The de novo synthesis of the piperazine (B1678402) ring is a cornerstone of many synthetic routes, allowing for the introduction of various substituents on both the carbon and nitrogen atoms of the heterocycle.
One of the classical and effective methods for constructing the piperazine ring involves the cyclization of a bis(2-haloethyl)amine derivative with a primary amine. This strategy allows for the direct incorporation of one of the N-substituents during the ring-forming step. For instance, a related synthesis involves the reaction of an N-substituted bis(2-chloroethyl)sulfonamide with a primary amine in the presence of a base. A patent describes the synthesis of a similar piperazine derivative by reacting N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide with an amine in the presence of ethyldiisopropylamine under reflux conditions. google.com This approach directly yields the N,N'-disubstituted piperazine ring.
Another versatile strategy for forming substituted piperazines is the reductive cyclization of dioximes, which can be generated from the double Michael addition of nitrosoalkenes to primary amines. nih.govmdpi.com This method provides access to piperazines with substituents on the carbon atoms of the ring. nih.govmdpi.com
The following table summarizes a representative cyclization approach analogous to one that could be adapted for the synthesis of substituted piperazines.
Table 1: Representative Conditions for Piperazine Ring Formation via Cyclization
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
|---|
Reductive amination is a powerful and widely used method for the N-alkylation of amines, including the introduction of an isopropyl group onto a piperazine nitrogen. nih.gov This reaction typically proceeds in one pot, where the amine (piperazine or a derivative) is reacted with a ketone (acetone, in this case) to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.
Commonly employed reducing agents are hydride reagents that are selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govgoogle.com The reaction is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. nih.govreddit.com
This method can be applied at two different stages of the synthesis:
Isopropylation of Piperazine: Reacting piperazine with acetone (B3395972) and a reducing agent to form 1-isopropylpiperazine, which can then be sulfonylated.
Isopropylation of the Sulfonamide: Reacting 1-[(4-chlorophenyl)sulfonyl]piperazine with acetone to introduce the isopropyl group at the N4 position.
The choice of strategy depends on the relative reactivity of the starting materials and the potential for side reactions.
Table 2: General Conditions for Reductive Amination on Piperazine Scaffolds
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 2-(Piperazin-1-yl)ethanamine derivative | N-methyl-4-piperidone | NaBH(OAc)₃ | 1,2-Dichloroethane | Mild and selective reduction. | nih.gov |
| Resin-immobilized amino acid | Various aldehydes/ketones | NaBH₃CN | Dimethylformamide (DMF) | Solid-phase synthesis application. | google.com |
The introduction of the 4-chlorophenylsulfonyl group is a crucial step in the synthesis. This is almost universally achieved through the reaction of a piperazine nitrogen with 4-chlorophenylsulfonyl chloride.
The sulfonylation of a secondary amine, such as the nitrogen on a piperazine ring, with an arylsulfonyl chloride is a robust and high-yielding reaction. The synthesis of a structurally related compound, 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, has been reported via the nucleophilic substitution of 1-benzhydrylpiperazine (B193184) with 4-chlorophenylsulfonyl chloride. researchgate.net
The reaction involves the nucleophilic attack of the piperazine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. researchgate.net
The efficiency of the sulfonylation reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature.
Base: A non-nucleophilic organic base is preferred to prevent competition with the piperazine substrate. Triethylamine is a common and effective choice. An excess of the base (e.g., 3 equivalents) is often used to ensure complete neutralization of the generated HCl. researchgate.net
Solvent: Aprotic solvents are typically used to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) is a frequently used solvent as it is inert under these conditions and effectively dissolves the reactants. researchgate.net Other solvents such as butanone or toluene (B28343) have also been employed in similar reactions involving piperazine alkylation and sulfonylation. chemicalbook.com
Temperature: The reaction is often initiated at a reduced temperature (0–5 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. researchgate.net
The following table details optimized conditions from a representative synthesis.
Table 3: Optimized Conditions for the Sulfonylation of a Substituted Piperazine
| Piperazine Derivative | Sulfonyl Chloride | Base (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
|---|
Protection and Deprotection Strategies in Synthesis
In the multi-step synthesis of complex molecules containing the this compound scaffold, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. wikipedia.orgjocpr.com The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. wikipedia.orgresearchgate.net
A common strategy involves the protection of one of the nitrogen atoms of the piperazine ring, especially when synthesizing substituted analogs. If the synthesis starts from piperazine itself, one nitrogen can be protected to allow for selective functionalization of the other. For instance, the Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed with acid.
An orthogonal protection strategy allows for the selective deprotection of one group while others remain intact. wikipedia.org For example, in a molecule with multiple amine groups, one might be protected with a Boc group (acid-labile) and another with a Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed under basic conditions, often with a secondary amine like piperidine. researchgate.netnih.gov
Table 1: Common Protecting Groups for Amines in Piperazine Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis, HBr/acetic acid |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid, reducing agents |
The sulfonamide linkage in this compound is itself a robust group and can be considered a permanent "protecting group" for the N1 nitrogen of the piperazine ring throughout a synthetic sequence. Its cleavage requires harsh conditions, such as hydrolysis with hydrobromic acid in the presence of a phenolic compound. google.com
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound core structure serves as a versatile scaffold for generating a library of analogs through various chemical modifications. The piperazine ring, with its two nitrogen atoms, and the chlorophenyl group offer multiple sites for derivatization. nih.gov
Modifications at the Piperazine Nitrogen Atoms (beyond the 4-isopropyl)
While the N1 nitrogen is acylated with the 4-chlorophenylsulfonyl group, this sulfonamide can, under certain conditions, be replaced. More commonly, the N4-isopropyl group can be removed and replaced with other substituents. One synthetic strategy would involve starting with 1-[(4-chlorophenyl)sulfonyl]piperazine as a key intermediate. sigmaaldrich.com This precursor, with a free secondary amine at the N4 position, allows for the introduction of a wide variety of substituents.
Standard N-alkylation or N-arylation reactions can be employed. For example, reacting 1-[(4-chlorophenyl)sulfonyl]piperazine with various alkyl halides, or engaging it in reductive amination with aldehydes or ketones, can yield a diverse set of N4-substituted analogs. mdpi.com
Table 2: Examples of N4-Substituent Introduction
| Reaction Type | Reagents | Resulting N4-Substituent |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkyl (R) |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl |
| Buchwald-Hartwig Amination | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | Aryl (Ar) |
| Michael Addition | α,β-Unsaturated ester/ketone | 3-Oxoalkyl or 3-carboalkoxyalkyl |
Substitutions on the 4-Chlorophenyl Moiety
The 4-chlorophenyl ring can be modified to introduce different functional groups, thereby modulating the electronic and steric properties of the molecule. The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or through palladium-catalyzed cross-coupling reactions.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new alkyl or aryl groups.
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Alternatively, electrophilic aromatic substitution on the ring is also possible, although the sulfonyl group is deactivating. The positions ortho to the sulfonyl group (meta to the chlorine) are the most likely sites for substitution.
Introduction of Bridging Units and Linkers
Linkers can be introduced, typically at the N4 position of the piperazine ring, to connect the scaffold to another molecule or functional group. This is a common strategy in medicinal chemistry. The synthesis would start from 1-[(4-chlorophenyl)sulfonyl]piperazine, which can be reacted with a bifunctional linker. For example, reaction with an ω-haloalkyl carboxylate ester (e.g., ethyl 4-bromobutyrate) would introduce an ester-terminated alkyl chain, which could be further modified.
Stereoselective Synthesis Approaches for Chiral Analogs
If a substituent introduced at any position creates a stereocenter, stereoselective synthesis methods can be employed to obtain specific enantiomers or diastereomers. For instance, if a chiral aldehyde or ketone is used in a reductive amination to modify the N4 position, a pair of diastereomers may be formed. These could potentially be separated by chromatography.
A patent for a related compound describes a method for preparing enantiomers by reacting an optically active amine with N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. google.com A similar strategy could be envisioned for chiral analogs of this compound, starting with a chiral amine that provides the desired stereocenter. The separation of enantiomers can also be achieved by recrystallization with a chiral acid to form diastereomeric salts. google.com
Purification and Analytical Methodologies for Compound Characterization
The purification and characterization of this compound and its derivatives are essential to ensure their identity and purity.
Purification:
Crystallization: This is a common method for purifying solid compounds. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A patent for a similar compound reports recrystallization from a methanol/acetone mixture. google.com Hexane (B92381) has also been used to crystallize related piperazine derivatives. google.comasianpubs.org
Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate the target compound from impurities and unreacted starting materials. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve good separation. asianpubs.org
Analytical Methodologies: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods for Characterization
| Technique | Abbreviation | Information Obtained |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. google.com |
| Mass Spectrometry | MS | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com |
| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups (e.g., C-Cl, S=O, C-N) based on their characteristic vibration frequencies. google.com |
| High-Performance Liquid Chromatography | HPLC | Used to determine the purity of the compound by separating it from any impurities. Purity is assessed by the relative area of the product peak. |
| Thin-Layer Chromatography | TLC | A quick method to monitor the progress of a reaction and to get a preliminary assessment of purity. asianpubs.org |
| Melting Point | M.P. | A physical property that is a good indicator of purity. A sharp melting point range suggests a pure compound. google.comasianpubs.org |
A-2.3.1. Chromatographic Techniques for Isolation
Following the synthesis of this compound, isolation and purification are critical steps to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are powerful tools for achieving high purity of the target compound. The selection of a specific method depends on the scale of the purification and the nature of the impurities present.
Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative technique to monitor the progress of the synthesis reaction and to identify the optimal solvent system for column chromatography. A small spot of the crude reaction mixture is applied to a silica gel plate, which is then developed in a sealed chamber with an appropriate mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. Visualization under UV light allows for the identification of the product and impurities based on their retention factors (Rf).
Column Chromatography: For preparative scale purification, column chromatography is a widely employed method. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A carefully selected solvent system (mobile phase), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. nih.gov Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. The sulfonamide, being a polar molecule, will have a stronger interaction with the silica gel compared to less polar impurities. By gradually increasing the polarity of the mobile phase, the compounds are eluted sequentially, allowing for the collection of fractions containing the purified this compound.
High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, particularly for analytical standards or small-scale preparations, preparative HPLC can be utilized. uniba.sk This technique uses high pressure to pass the mobile phase through a column with smaller particle size packing, resulting in higher resolution and more efficient separations compared to standard column chromatography. uniba.sk Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is common for purifying compounds like sulfonyl piperazine derivatives. The separated components are detected as they elute from the column, and fractions corresponding to the desired product are collected. uniba.sk
| Technique | Primary Application | Stationary Phase (Typical) | Principle of Separation |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development | Silica gel on glass or aluminum plate | Differential partitioning between stationary and mobile phases |
| Column Chromatography | Preparative purification (mg to g scale) | Silica gel | Differential adsorption and elution based on polarity |
| High-Performance Liquid Chromatography (HPLC) | High-purity isolation and analysis | Chemically modified silica (e.g., C18) | High-resolution partitioning between a nonpolar stationary phase and a polar mobile phase |
A-2.3.2. Spectroscopic Characterization Techniques
After isolation, the identity and structural integrity of this compound must be confirmed. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the piperazine ring, and the protons of the isopropyl group (both the methine -CH and the methyl -CH3 protons). The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent protons.
13C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each unique carbon atom in the structure, including those in the chlorophenyl ring, the piperazine ring, and the isopropyl group, would give a distinct signal in the 13C NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include those for the sulfonyl group (S=O stretches), C-S bond, aromatic C-H and C=C bonds of the chlorophenyl ring, and aliphatic C-H bonds of the piperazine and isopropyl groups. The presence of a strong absorption band for the C-Cl bond would also be anticipated.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure. In its most common application, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides a precise molecular weight, which can be compared to the calculated theoretical weight of C13H19ClN2O2S. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation.
| Technique | Information Provided | Conceptual Application for this compound |
|---|---|---|
| 1H NMR | Proton environment, connectivity, and count | Confirms the presence and arrangement of aromatic, piperazine, and isopropyl protons. |
| 13C NMR | Carbon skeleton of the molecule | Identifies all unique carbon atoms in the chlorophenyl, piperazine, and isopropyl moieties. |
| IR Spectroscopy | Presence of specific functional groups | Verifies the presence of the key sulfonyl (S=O), aromatic, and aliphatic C-H groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirms the exact molecular mass of the compound and provides structural clues. |
A-2.3.3. Purity Assessment Methods
Ensuring the purity of a synthesized compound is paramount, especially in medicinal chemistry and pharmaceutical development where even small amounts of impurities can have significant effects. nih.gov For this compound, several analytical methods are employed to quantify its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most accurate and widely used methods for assessing chemical purity. acs.orgpathogenia.com A sample of the compound is injected into an HPLC system, and the chromatogram is recorded. A pure compound should ideally show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage. ijrar.org For many research applications, a purity of ≥95% is considered acceptable. acs.org
Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. moravek.com Impurities tend to depress and broaden the melting range. Therefore, determining the melting point of the synthesized this compound and comparing it to a reference value for the pure substance can serve as a useful indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are then compared to the theoretically calculated values for the molecular formula C13H19ClN2O2S. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and elemental composition.
| Method | Principle | Information Yielded |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between phases | Quantitative measure of purity (e.g., % area) by detecting and quantifying impurities |
| Melting Point Analysis | Pure crystalline solids have a sharp, characteristic melting point | Qualitative indication of purity; impurities broaden and depress the melting range |
| Elemental Analysis | Combustion of the compound to determine its elemental composition | Confirmation of the empirical formula and evidence of purity if experimental values match theoretical values |
Computational and Theoretical Investigations of 1 4 Chlorophenyl Sulfonyl 4 Isopropylpiperazine
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools that facilitate the identification and optimization of lead compounds in drug discovery. researchgate.netdovepress.com These approaches are particularly valuable for understanding the interaction of molecules like 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine with biological targets.
A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. For this compound, a ligand-based pharmacophore model can be constructed by analyzing its conformational space and identifying key chemical functionalities. mdpi.com
The primary pharmacophoric features of this compound are hypothesized to include:
Aromatic Ring (AR): The 4-chlorophenyl group provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, crucial for forming directional interactions within a binding pocket.
Hydrophobic Group (HY): The isopropyl group attached to the piperazine (B1678402) ring contributes a significant hydrophobic feature, which can occupy a hydrophobic cavity in the receptor.
Positive Ionizable (PI): The tertiary amine of the piperazine ring can be protonated at physiological pH, allowing for a potential ionic interaction with an acidic residue in the target.
These features, with their specific spatial relationships, constitute the pharmacophore hypothesis for this class of molecules.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location | Vector Direction | Radius (Å) |
| Aromatic Ring (AR) | Centroid of the chlorophenyl ring | Normal to the plane | 1.5 |
| Hydrogen Bond Acceptor (HBA) | Oxygen 1 of sulfonyl group | Bisector of O-S-O angle | 1.2 |
| Hydrogen Bond Acceptor (HBA) | Oxygen 2 of sulfonyl group | Bisector of O-S-O angle | 1.2 |
| Hydrophobic Group (HY) | Centroid of the isopropyl group | N/A | 1.8 |
| Positive Ionizable (PI) | Nitrogen 4 of piperazine ring | N/A | 1.0 |
Once a robust pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and spatial arrangement. mdpi.comnih.gov This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits for experimental testing. researchgate.netmdpi.com
The screening process involves:
Database Selection: Choosing a database of commercially available or synthetically accessible compounds, such as ZINC or DrugBank. nih.gov
Conformational Search: Generating multiple 3D conformations for each molecule in the database.
Pharmacophore Matching: Aligning the conformations of each molecule to the pharmacophore query and scoring them based on how well they fit.
Hit Selection: Compounds that achieve a high fit score are selected as potential candidates for further investigation.
This methodology allows for the rapid identification of structurally diverse molecules that are likely to exhibit the same biological activity as the parent compound, this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that drive their biological effects.
To develop a QSAR model, a series of analogs of the parent compound would be synthesized, and their biological activity (e.g., IC50 values) would be determined experimentally. scispace.comlongdom.org A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analog. openpharmaceuticalsciencesjournal.com
These descriptors can be categorized as:
Constitutional: e.g., molecular weight, number of oxygen atoms (nO), number of double bonds (nDB). researchgate.net
Topological: e.g., topological polar surface area (PSA). mdpi.com
Electronic: e.g., highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy. nih.gov
Physicochemical: e.g., octanol-water partition coefficient (LogP), molar refractivity (MR). mdpi.com
Using statistical methods such as multiple linear regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model will have high correlation coefficients (R²) and good predictive power, as assessed by cross-validation (Q²). scispace.com
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | R-Group (on phenyl ring) | pIC50 (Experimental) | Molecular Weight | LogP | PSA (Ų) | Predicted pIC50 |
| Analog 1 | 4-Cl | 7.5 | 344.88 | 3.8 | 54.7 | 7.4 |
| Analog 2 | 4-F | 7.2 | 328.42 | 3.5 | 54.7 | 7.1 |
| Analog 3 | 4-CH3 | 7.8 | 324.47 | 4.1 | 54.7 | 7.9 |
| Analog 4 | 4-NO2 | 6.5 | 355.42 | 3.2 | 99.5 | 6.6 |
| Analog 5 | H | 7.0 | 310.43 | 3.4 | 54.7 | 7.0 |
The final QSAR equation provides a quantitative understanding of how different molecular properties influence the biological activity of this class of compounds. For instance, a hypothetical QSAR model might take the form:
pIC50 = 0.8 * LogP - 0.05 * PSA + 0.5 * (Presence of Halogen) + 5.0
This equation would suggest that:
Hydrophobicity (LogP): Higher hydrophobicity is positively correlated with activity, suggesting that the compound may be binding to a hydrophobic pocket in the target.
Polar Surface Area (PSA): A larger polar surface area is negatively correlated with activity, which might indicate that excessive polarity hinders membrane permeability or binding.
Presence of Halogen: The presence of a halogen atom at the 4-position of the phenyl ring contributes positively to the activity, highlighting the importance of this specific substitution.
By interpreting the descriptors in the final QSAR model, researchers can gain crucial insights into the mechanism of action and design new analogs with improved potency. nih.gov
Investigation of Biological Interactions and Mechanisms of 1 4 Chlorophenyl Sulfonyl 4 Isopropylpiperazine in Vitro Focus
Enzyme Inhibition Studies
No studies detailing the inhibitory effects of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine on various enzyme classes were identified. While research exists on structurally related compounds, such as other piperazine (B1678402) and sulfonamide derivatives, this information does not directly apply to the specific molecule of interest.
For context, studies on analogous compounds have shown inhibitory potential. For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives demonstrated potent inhibitory activity against urease and acetylcholinesterase scielo.brscielo.br. Similarly, certain benzene (B151609) sulfonamide-piperazine hybrids have been investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase nih.gov. Another study focused on 1,4-bis(phenylsulfonyl) piperazine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV) . However, these findings cannot be extrapolated to definitively characterize the enzymatic activity of this compound.
There is no available data on the ability of this compound to inhibit hydrolase enzymes such as acetylcholinesterase or urease.
Information regarding the inhibitory activity of this compound against any kinase or phosphatase enzymes is not present in the reviewed literature.
No research could be found that investigates the modulatory effects of this compound on other classes of enzymes.
As no primary enzyme inhibition data exists, there is consequently no information on the mechanistic enzymology, such as inhibition kinetics (e.g., IC₅₀, Kᵢ values) or the reversibility of binding, for this compound.
Receptor Binding and Modulation Assays
No specific receptor binding or modulation data for this compound has been published. While related arylalkylsulfonyl piperazine derivatives have been explored as potential sigma receptor ligands, these findings are not specific to the compound nih.gov.
There are no published ligand displacement studies to determine the affinity and selectivity of this compound for any specific receptors.
Agonist/Antagonist Profiling in Cellular Systems
Currently, there is no publicly available scientific literature detailing the agonist or antagonist profiling of this compound in any cellular systems.
Exploration of Molecular Mechanisms of Action
Cellular Pathway Perturbation Analyses (e.g., Signal Transduction)
No studies have been published that investigate the perturbation of cellular pathways, such as signal transduction, by this compound.
Protein-Ligand Interaction Characterization
There is no available research that characterizes the interaction of this compound with any specific protein ligands.
Subcellular Localization and Target Engagement Studies
Information regarding the subcellular localization and target engagement of this compound is not available in the current scientific literature.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Spectrum and Minimum Inhibitory Concentration Determination
There are no published studies that have determined the in vitro antibacterial spectrum or the minimum inhibitory concentration (MIC) of this compound against any bacterial strains. Therefore, no data is available to be presented in a table.
Antifungal Activity Assessment (e.g., Ergosterol Biosynthesis Inhibition in Fungi)
Detailed research findings and data tables regarding the specific in vitro antifungal activity of this compound, particularly its potential to inhibit ergosterol biosynthesis in fungi, are not available in the public domain based on a comprehensive search of scientific literature.
Ergosterol is a critical component of fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex metabolic pathway and a primary target for many clinically used antifungal drugs. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting fungal growth.
While studies on various sulfonylpiperazine derivatives have been conducted to explore their potential as antimicrobial agents, specific data quantifying the antifungal efficacy of this compound, such as its Minimum Inhibitory Concentration (MIC) against various fungal species or its specific impact on the ergosterol biosynthesis pathway, remains unpublished.
Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
Similarly, specific in vitro studies detailing the mechanisms of antimicrobial action for this compound, such as its capacity to cause membrane disruption or inhibit specific enzymes, are not publicly available.
Potential antimicrobial mechanisms for novel compounds are often investigated through a variety of in vitro assays. Membrane disruption can be assessed by measuring the leakage of intracellular components, changes in membrane potential, or by visualizing morphological changes to the cell membrane using microscopy. Enzyme inhibition studies would typically involve identifying a specific molecular target, such as an enzyme crucial for fungal survival, and then determining the compound's inhibitory activity against that purified enzyme.
Although the broader class of sulfonylpiperazine compounds has been a subject of medicinal chemistry research for the development of new therapeutic agents, the specific mechanisms through which this compound may exert any antimicrobial effects have not been elucidated in published research. Therefore, no data tables or detailed research findings on its specific mode of action can be provided at this time.
Advanced Research Directions and Conceptual Applications
Development as a Molecular Probe for Biological Systems
A molecular probe is a specialized molecule used to study the properties of other molecules and structures, often within a biological system. The development of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine into such a probe is a hypothetical endeavor that would involve structural modifications to enable the detection and study of its biological targets.
Design of Affinity Labels and Fluorescent Tracers
To function as a molecular probe, the core structure of this compound would require the incorporation of reporter groups, such as affinity labels or fluorescent tracers.
Affinity Labels: An affinity label is a molecule that is structurally similar to a ligand of interest but contains a reactive group that can form a covalent bond with the target protein. To transform this compound into an affinity label, a chemically reactive moiety could be introduced. For instance, a latent electrophile could be incorporated into the chlorophenyl ring or the isopropyl group. This would allow the molecule to first bind non-covalently to its putative target and then form a permanent covalent bond, facilitating the isolation and identification of the target protein.
Fluorescent Tracers: A fluorescent tracer is a molecule that is tagged with a fluorophore, a chemical group that can absorb and emit light. This allows for the visualization and tracking of the molecule's interaction with its biological target. To create a fluorescent tracer from this compound, a fluorescent dye would need to be chemically conjugated to the molecule. The selection of the fluorophore would be critical to minimize steric hindrance that could interfere with the molecule's binding properties. The point of attachment would also need to be carefully chosen, for example, by replacing the isopropyl group with a functionalized linker suitable for dye conjugation.
| Probe Type | Required Modification | Conceptual Application |
| Affinity Label | Introduction of a reactive electrophilic group | Covalently label and identify the biological target of this compound. |
| Fluorescent Tracer | Conjugation of a fluorescent dye | Visualize and quantify the binding of the molecule to its target in cells or tissues using techniques like fluorescence microscopy or flow cytometry. |
Use in Target Validation Studies
Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulation of this target is likely to have a therapeutic effect. If this compound were identified as a bioactive compound, its derivatives designed as molecular probes would be invaluable for target validation.
An affinity-labeled version of the molecule could be used in proteomics experiments to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of the molecular targets. A fluorescently labeled version could be used to confirm the engagement of the compound with its target in a cellular context through techniques such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET).
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which are then grown or combined to produce a lead with higher affinity. scielo.br The structure of this compound can be conceptually deconstructed into fragments that could be part of an FBDD campaign.
Assessment of Binding Hotspots
Binding hotspots are regions on a protein's surface that contribute disproportionately to the binding energy of a ligand. In a hypothetical scenario where this compound binds to a target of interest, its constituent fragments could be used to probe the binding site and identify these hotspots.
For example, the 4-chlorophenylsulfonyl moiety and the isopropylpiperazine moiety could be screened individually as part of a fragment library. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) would be used to determine if these fragments bind to the target and to characterize their binding mode and affinity. This information would reveal which parts of the parent molecule are most critical for binding.
| Fragment | Potential Interactions |
| 4-chlorophenylsulfonyl | Aromatic interactions, hydrogen bonding (sulfonyl oxygens), halogen bonding (chlorine). |
| Isopropylpiperazine | Hydrophobic interactions (isopropyl group), hydrogen bonding (piperazine nitrogens). |
Fragment Linking and Growing Strategies
Once initial fragments are identified and their binding modes are understood, they can be optimized using fragment linking or growing strategies.
Fragment Linking: If the 4-chlorophenylsulfonyl and isopropylpiperazine fragments were found to bind to adjacent sites on a target, they could be re-linked in various ways to optimize the geometry of their interaction with the protein.
Fragment Growing: Alternatively, if one of the fragments showed promising binding, it could be "grown" by adding chemical functionality. For example, if the isopropylpiperazine fragment was found to bind in a pocket with unoccupied space, derivatives could be synthesized with larger or more functionalized alkyl groups in place of the isopropyl group to improve binding affinity and selectivity. This structure-guided approach is a hallmark of FBDD, enabling the rational design of potent and specific ligands.
Novel Synthetic Methodologies for Related Chemical Space
The development of novel synthetic methodologies is crucial for exploring the chemical space around a lead compound. For a molecule like this compound, this would involve developing efficient and versatile methods for synthesizing a library of analogs with modifications to the three main components: the chlorophenylsulfonyl group, the piperazine (B1678402) core, and the isopropyl group.
Modern synthetic strategies that could be employed include:
Late-Stage Functionalization: Techniques for the late-stage functionalization of the 4-chlorophenyl ring would allow for the rapid generation of analogs with diverse substituents. This could involve cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Flow Chemistry: The use of flow chemistry could enable the rapid and scalable synthesis of the sulfonamide bond between the piperazine and the sulfonyl chloride, often with improved yields and safety profiles compared to batch synthesis.
Diversity-Oriented Synthesis: A diversity-oriented synthesis approach could be used to generate a library of analogs with variations in all three components of the molecule. This might involve using a range of substituted phenylsulfonyl chlorides, functionalized piperazines, and different N-alkylating agents.
These advanced synthetic methods would be instrumental in conducting a thorough structure-activity relationship (SAR) study to optimize the properties of this compound for a specific biological application.
Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamide-containing compounds to reduce the environmental impact of chemical manufacturing. For the synthesis of "this compound" and its derivatives, several green chemistry approaches are being explored.
One promising strategy is the use of more environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, glycerol, or polyethylene glycol (PEG) 400. researchgate.netnih.gov For instance, the synthesis of sulfonamides has been successfully demonstrated in aqueous media, eliminating the need for volatile and often toxic organic solvents. researchgate.net This approach not only reduces environmental pollution but can also simplify the purification process, as the products may precipitate out of the aqueous solution. researchgate.net
Another key aspect of green synthesis is the development of catalytic processes. The use of recyclable nanocatalysts, for example, can improve the efficiency and sustainability of the synthesis. springernature.com Additionally, flow chemistry is emerging as a powerful tool for the eco-friendly production of sulfonamides. researchgate.net Flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net This method allows for the sequential synthesis of a library of sulfonamides with minimal waste generation. researchgate.net
To further enhance the green credentials of the synthesis, researchers are investigating methods that avoid the use of hazardous reagents. One such method involves the in situ generation of sulfonyl chlorides from thiols using an efficient oxidant, which then react with amines to form the desired sulfonamides. nih.govduke.edu This avoids the handling and storage of reactive sulfonyl chlorides. Photocatalytic methods are also being developed for the synthesis of sulfonamides, offering a transition-metal-free approach that can be carried out under mild conditions. nih.gov
| Green Chemistry Approach | Description | Potential Benefits |
| Alternative Solvents | Replacement of traditional organic solvents with water, ethanol, glycerol, or PEG 400. researchgate.netnih.gov | Reduced environmental pollution and simplified product purification. researchgate.net |
| Flow Chemistry | Continuous synthesis in a reactor system. researchgate.net | Enhanced safety, better process control, scalability, and waste minimization. researchgate.net |
| Nanocatalysis | Use of recyclable nanoparticles as catalysts. springernature.com | Increased reaction efficiency and catalyst reusability. springernature.com |
| In Situ Reagent Generation | On-demand generation of reactive intermediates like sulfonyl chlorides. nih.govduke.edu | Avoids handling and storage of hazardous materials. nih.govduke.edu |
| Photocatalysis | Use of light to drive chemical reactions, often without transition metals. nih.gov | Mild reaction conditions and reduced metal waste. nih.gov |
Catalytic Transformations for Analog Generation
The generation of analogs of "this compound" is crucial for exploring structure-activity relationships and developing new therapeutic agents. Modern catalytic methods offer powerful tools for the efficient and selective modification of the core structure.
One area of focus is the functionalization of the piperazine ring. Site-selective C-H alkylation of piperazine substrates can be achieved using organic photoredox catalysis. nih.govresearchgate.net This method allows for the introduction of alkyl groups at specific positions on the piperazine ring, providing access to a diverse range of analogs that would be difficult to synthesize using traditional methods. nih.govresearchgate.net
Another important transformation is the N-alkylation of the piperazine nitrogen. Various catalytic methods have been developed for this purpose, enabling the introduction of a wide array of substituents. The synthesis of N-alkylpiperazines can be achieved through the alkylation of N-acetylpiperazine followed by hydrolysis. d-nb.info
The formation of the sulfonamide bond itself can also be achieved through various catalytic cross-coupling reactions. Synergetic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors and amines. researchgate.net This approach is notable for its mild reaction conditions and broad substrate scope. researchgate.net C-N cross-coupling reactions are another widely used strategy for the synthesis of sulfonamides.
Furthermore, innovative strategies for constructing the piperazine ring itself can lead to novel analogs. For instance, the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold has been utilized as a synthetic route to functionalized piperazine derivatives.
| Catalytic Transformation | Description | Application for Analog Generation |
| Photoredox C-H Alkylation | Site-selective introduction of alkyl groups onto the piperazine ring using light-mediated catalysis. nih.govresearchgate.net | Creation of highly decorated piperazine fragments with diverse substitution patterns. nih.govresearchgate.net |
| N-Alkylation of Piperazine | Catalytic addition of alkyl groups to the nitrogen atoms of the piperazine ring. d-nb.info | Modification of the pharmacokinetic and pharmacodynamic properties of the molecule. |
| Synergetic Photocatalysis | Combination of photoredox and copper catalysis for the formation of the sulfonamide bond. researchgate.net | Mild and efficient synthesis of a wide range of sulfonamide analogs. researchgate.net |
| C-N Cross-Coupling | Formation of the bond between the sulfonyl group and the piperazine nitrogen using a metal catalyst. | A versatile method for the synthesis of diverse sulfonylpiperazine derivatives. |
| DABCO Ring Cleavage | Synthetic strategy to produce substituted piperazines from 1,4-diazabicyclo[2.2.2]octane. | Access to novel piperazine cores for further functionalization. |
Exploration of Multi-Targeting Potential
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is gaining traction as a strategy to address complex diseases. nih.gov The sulfonylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for building molecules with diverse biological activities. researchgate.netresearchgate.net
Designing Analogs with Polypharmacological Profiles
The design of analogs of "this compound" with polypharmacological profiles involves the strategic combination of different pharmacophores into a single molecule, a technique known as molecular hybridization. researchgate.net The sulfonylpiperazine core can serve as a scaffold to which other functional groups with known biological activities can be attached. researchgate.net This approach aims to create hybrid molecules that can modulate multiple targets, potentially leading to enhanced therapeutic efficacy or a broader spectrum of activity. researchgate.net
For example, by modifying the substituents on the phenylsulfonyl and isopropylpiperazine moieties, it may be possible to design analogs that not only retain the original activity but also interact with other targets relevant to a particular disease. The piperazine ring is particularly amenable to such modifications due to its two nitrogen atoms, which can be functionalized with different substituents. Computational methods, such as molecular docking and 3D-QSAR, can be employed to guide the design of these multi-target ligands. researchgate.net
Systems Biology Approaches to Network Perturbation
Systems biology offers a holistic approach to understanding the effects of drugs on complex biological systems. Instead of focusing on a single target, systems biology considers the intricate network of interactions between genes, proteins, and metabolites. By analyzing how a drug perturbs this network, researchers can gain insights into its mechanism of action, potential side effects, and mechanisms of resistance.
In the context of "this compound" and its analogs, systems biology approaches could be used to map the cellular pathways affected by these compounds. This would involve treating cells or model organisms with the compound and then using high-throughput techniques, such as transcriptomics, proteomics, and metabolomics, to measure the changes in the expression of genes, proteins, and the levels of metabolites.
The resulting data can be used to construct a network model of the drug's action, identifying not only the primary target but also downstream signaling pathways and off-target effects. This information can be invaluable for optimizing the drug's properties, predicting its clinical efficacy, and identifying potential biomarkers for patient response. For sulfonamide-based drugs, understanding the network-level response is particularly important for addressing the challenge of antibiotic resistance. springernature.com By elucidating the mechanisms by which bacteria develop resistance to these drugs, it may be possible to design new strategies to overcome it. springernature.com
Conclusion and Future Perspectives in the Academic Study of 1 4 Chlorophenyl Sulfonyl 4 Isopropylpiperazine
Summary of Key Research Findings and Methodological Advances
A comprehensive search of academic databases and chemical literature yields no specific research findings or methodological advances directly pertaining to 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine. While studies on analogous sulfonylpiperazine derivatives exist, any extrapolation of their findings to this specific compound would be purely speculative and scientifically unfounded. The synthesis and characterization data for this molecule are not available in peer-reviewed journals, which is a necessary precursor for any further scientific investigation.
Unaddressed Academic Questions and Challenges
The primary and most significant unaddressed academic question is the very existence of a dedicated research profile for this compound. The initial challenge for the academic community is the synthesis and purification of this compound, followed by its comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Without this fundamental data, a cascade of further questions remains unanswered:
What are the fundamental physicochemical properties of this compound, including its solubility, stability, and lipophilicity?
Does this molecule exhibit any form of biological activity? If so, what are its molecular targets?
What is the toxicological profile of this compound?
Could this compound serve as a scaffold for the development of new therapeutic agents?
Directions for Future Fundamental and Applied Research in the Field
The complete absence of research on this compound means that the directions for future research are wide open and begin at the most fundamental level.
Fundamental Research:
Synthesis and Characterization: The immediate first step is the development and publication of a robust and reproducible synthetic route to obtain high-purity this compound. This should be accompanied by a thorough characterization of the compound's structure and properties.
Computational Studies: In parallel with synthetic efforts, in silico studies could predict potential biological targets and physicochemical properties. These computational models could help to guide initial biological screening efforts.
Initial Biological Screening: Once the compound is synthesized, it should be subjected to broad-spectrum biological screening to identify any potential areas of activity. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neurological effects.
Applied Research:
Lead Compound Optimization: If initial screenings reveal promising biological activity, the compound could serve as a lead for the synthesis of a library of derivatives. Structure-activity relationship (SAR) studies would then be crucial to optimize potency and selectivity.
Pharmacokinetic Profiling: For any derivatives showing significant promise, a comprehensive investigation of their absorption, distribution, metabolism, and excretion (ADME) properties would be necessary to assess their drug-like potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-isopropylpiperazine with 4-chlorophenylsulfonyl chloride under basic conditions. A typical procedure involves dissolving 4-isopropylpiperazine in a polar solvent (e.g., water or THF), adding the sulfonyl chloride dropwise while maintaining pH 10–11 with Na₂CO₃, and stirring for 4–6 hours. Post-reaction, the pH is adjusted to ~6.0 with dilute HCl to precipitate the product, which is then filtered and recrystallized from ethanol .
- Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group; piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~357.1 g/mol based on C₁₃H₁₈ClN₂O₂S).
- Elemental Analysis : Validate %C, %H, and %N to confirm purity (>95%) .
Q. What safety precautions are required for handling this compound?
- Methodological Answer : Follow standard laboratory safety protocols:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation or skin contact; consult SDS for toxicity data (similar chlorophenyl-sulfonyl compounds are irritants ).
- Store in a cool, dry place away from oxidizers, as sulfonamides may decompose under heat to release SO₃ or Cl⁻ .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace water with DMF or acetonitrile to enhance solubility of intermediates .
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control : Conduct the reaction at 0–5°C to minimize side reactions (e.g., di-sulfonylation) .
- Data Contradiction Note : Some studies report higher yields in aqueous media due to better pH control, while others prefer organic solvents for faster kinetics. This discrepancy may arise from differences in reagent purity or mixing efficiency .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors (5-HT subtypes), leveraging structural similarities to other sulfonylated piperazines .
- In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) via Ellman’s method (IC₅₀ determination) or receptor-binding assays using radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A) .
- Data Contradiction Note : Anticonvulsant activity in some piperazine sulfonamides may conflict with receptor selectivity; validate via knockout models or competitive binding assays .
Q. How can stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Analyze degradation by HPLC (C18 column, UV detection at 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for sulfonamides) .
- Key Finding : Chlorophenyl-sulfonyl derivatives are prone to hydrolysis under strongly acidic/basic conditions, generating 4-chlorobenzenesulfonic acid and piperazine fragments .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, receptor affinity may vary between CHO-K1 vs. HEK-293 cells .
- Structure-Activity Relationship (SAR) : Evaluate substituent effects; minor changes (e.g., isopropyl vs. methyl groups) can drastically alter activity .
- Example : A study on 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine showed 10x higher 5-HT₁A affinity than the chlorophenyl analog, highlighting the role of electron-withdrawing groups .
Experimental Design Considerations
Q. What controls are essential in pharmacological assays?
- Methodological Answer :
- Positive Controls : Use known agonists/antagonists (e.g., ketanserin for 5-HT₂A).
- Negative Controls : Include vehicle-only (DMSO/PBS) and scrambled compound analogs.
- Replicate Design : Perform triplicate runs to account for batch variability in compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
